molecular formula C9H13N3O B1468825 2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one CAS No. 1384510-56-8

2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one

Cat. No. B1468825
CAS RN: 1384510-56-8
M. Wt: 179.22 g/mol
InChI Key: WKALQUHVLZFALJ-UHFFFAOYSA-N
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Description

“2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one” is a complex organic compound . It belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring .


Synthesis Analysis

The synthesis of this compound involves several steps. As a starting raw material, N-tertbutyloxycarbonyl-3-piperidone (SM) is used to synthesize 5,6,7,8-tetrahydrochysene-2H-pyrido [3,4-c] pyridazin-3-one (A). In step 2, enamine (1) can obtain two principal reaction products (2a and 2b) with the glyoxylic acid ethyl ester reaction. Although these two midbody compounds have different structures, under the effect of hydrazine hydrate, they can both be converted into N-tertbutyloxycarbonyl-5,6,7,8-tetrahydrochysene-2H-pyrido [3,4-c] pyridazin-3-one (3) .


Molecular Structure Analysis

The molecular structure of “2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one” is complex, with multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps, including the formation of enamines, nucleophilic substitution reactions, and the formation of aromatic rings .

Scientific Research Applications

Cancer Treatment

This compound has been identified as a potential therapeutic agent in the treatment of cancer. Derivatives of this compound have shown promise in inhibiting the growth of cancer cells. The structural flexibility of the compound allows for the synthesis of various derivatives that can be tailored to target specific types of cancer cells .

Alzheimer’s Disease

Research indicates that derivatives of 2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one may have applications in treating neurodegenerative diseases such as Alzheimer’s. These compounds can interact with central nervous system receptors, potentially offering a new avenue for managing symptoms or slowing disease progression .

Parkinson’s Disease

Similar to its applications in Alzheimer’s, this compound’s derivatives could be used to develop treatments for Parkinson’s Disease. By targeting specific neural pathways, researchers hope to alleviate symptoms and improve the quality of life for individuals with Parkinson’s .

Schizophrenia

The compound’s interaction with neurotransmitter receptors also suggests potential use in treating schizophrenia. Modifying the compound to affect certain brain chemicals could lead to new medications that help manage this complex mental health condition .

Synthesis of Bioactive Molecules

2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one: serves as an important intermediate in the synthesis of bioactive molecules. These molecules have various applications, including the development of drugs that can interact with histamine H3 receptors, which are implicated in numerous physiological processes .

Pharmaceutical Intermediate

The compound is a valuable pharmaceutical intermediate. Its structure is key in synthesizing a range of pharmacologically active compounds. The synthetic methods for this compound have been optimized to increase yield and simplify production steps, making it a cost-effective option for pharmaceutical development .

Future Directions

Pyridazine and pyridazinone derivatives, which include “2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one”, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . Therefore, these compounds have numerous practical applications and are often utilized in medicinal chemistry against a range of biological targets and physiological effects .

properties

IUPAC Name

2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-12-9(13)5-7-6-10-4-3-8(7)11-12/h5,10H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKALQUHVLZFALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C2CNCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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